1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of a pyrrolidinone ring and a thiophene moiety linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using a thiophene-based reagent.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
1-(5-Oxopyrrolidin-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(5-Oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-9-4-7(5-11-9)13-10(15)12-6-8-2-1-3-16-8/h1-3,7H,4-6H2,(H,11,14)(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGTPUDAGCPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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